molecular formula C6H18N6O4S B081960 Arcaine sulfate CAS No. 14923-17-2

Arcaine sulfate

Cat. No. B081960
CAS RN: 14923-17-2
M. Wt: 270.31 g/mol
InChI Key: RWTGFMPOODRXIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While specific studies directly detailing the synthesis of arcaine sulfate were not identified, the synthesis of complex molecules often involves multicomponent union tactics such as anion relay chemistry (ARC). This method has been utilized in constructing architecturally complex products by efficiently coupling simple building blocks with precise stereochemical control (Smith & Wuest, 2008).

Molecular Structure Analysis

The molecular structure of arcaine sulfate has been analyzed through vibrational spectral analysis using FT-IR, Raman, and Surface Enhanced Raman Scattering (SERS) spectra. These analyses suggest protonation of the imino groups of the arcaine molecule at the expense of the proton from H2SO4. The molecule is adsorbed to the silver surface through the uncharged amino group and oxygen sites of the sulfate groups, indicating that the molecule is adsorbed perpendicular to the silver surface (Eapen, Joe, & Aruldhas, 1997).

Chemical Reactions and Properties

Arcaine exhibits inhibitory effects on nitric oxide synthase (NOS) in the rat brain, indicating its potential for investigating the chemical nature of NOS and the functional relationship between NOS and N-methyl-D-aspartate (NMDA) receptors (Kabuto et al., 1995). Additionally, arcaine has been found to block NMDA receptor responses through an open channel mechanism, suggesting its role in modulating the function of NMDA receptors (Donevan, Jones, & Rogawski, 1992).

Physical Properties Analysis

The study of arcaine sulfate's physical properties mainly revolves around its interactions with metal ions and NMDA receptors, where it serves as a competitive antagonist at the polyamine site. Its effect on [3H]N-(1-[thienyl] cyclohexyl)piperidine binding suggests a shared spermidine-magnesium binding site, highlighting its competitive inhibition properties (Sacaan & Johnson, 1990).

Chemical Properties Analysis

Arcaine's chemical interactions include its role as a competitive antagonist at the polyamine site on the NMDA receptor, affecting NMDA-induced responses. This interaction not only sheds light on arcaine's inhibitory mechanisms but also its potential application in exploring the structural relationships between various receptors and their ligands (Reynolds, 1990).

Scientific Research Applications

  • Vibrational Spectral Analysis : Arcaine sulfate's vibrational spectral analysis using FT-IR, Raman, and SERS spectra reveals that the molecule is adsorbed to the silver surface through uncharged amino group and oxygen sites of the sulfate groups, suggesting specific molecular interactions and structural properties (Eapen, Joe, & Aruldhas, 1997).

  • NMDA Receptor Interaction : Arcaine is noted for its interaction with NMDA receptors. It blocks NMDA receptor responses by an open channel mechanism, affecting neurotransmission and potentially influencing neural processes related to memory and learning (Donevan, Jones, & Rogawski, 1992).

  • Cardiovascular Effects : Research indicates that arcaine can influence cardiovascular changes induced by NMDA in the periaqueductal gray area of anesthetized rats, highlighting its potential impact on autonomic and cardiovascular regulation (Maione et al., 1994).

  • Memory and Learning : Arcaine has been found to make recall state-dependent in rats, affecting memory performance in various tasks. This implies its potential application in studying memory mechanisms and neuropharmacological interventions (Ceretta et al., 2008).

  • Nitric Oxide Synthase Inhibition : It inhibits nitric oxide synthase activity in the rat brain, suggesting a role in modulating nitric oxide production, which is significant in various neural processes (Kabuto et al., 1995).

  • Learning and Memory Modulation : Arcaine, as an antagonist of the NMDA receptor polyamine binding site, affects learning and memory modulation in the amygdala, indicating its role in cognitive processes (Rubin et al., 2001).

properties

IUPAC Name

2-[4-(diaminomethylideneamino)butyl]guanidine;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16N6.H2O4S/c7-5(8)11-3-1-2-4-12-6(9)10;1-5(2,3)4/h1-4H2,(H4,7,8,11)(H4,9,10,12);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWTGFMPOODRXIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN=C(N)N)CN=C(N)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H18N6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

14923-17-2, 544-05-8 (Parent)
Record name Guanidine, N,N′′′-1,4-butanediylbis-, sulfate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14923-17-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1'-Tetramethylenediguanidine sulphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036587936
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID80872308
Record name 1,4-Diguanidinobutane sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80872308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Arcaine sulfate

CAS RN

36587-93-6, 14923-17-2
Record name Guanidine, N,N′′′-1,4-butanediylbis-, sulfate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36587-93-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1'-Tetramethylenediguanidine sulphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036587936
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Diguanidinobutane sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80872308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1'-tetramethylenediguanidine sulphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.273
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Arcaine sulfate
Reactant of Route 2
Arcaine sulfate
Reactant of Route 3
Reactant of Route 3
Arcaine sulfate
Reactant of Route 4
Reactant of Route 4
Arcaine sulfate
Reactant of Route 5
Arcaine sulfate
Reactant of Route 6
Arcaine sulfate

Citations

For This Compound
74
Citations
A Eapen, IH Joe, G Aruldhas - Journal of Solid State Chemistry, 1997 - Elsevier
Vibrational spectral analysis of arcaine sulfate has been carried out using FT-IR, Raman, and SERS spectra. Raman and FT-IR spectra suggest protonation of the imino groups of the …
Number of citations: 4 www.sciencedirect.com
A FINAZZI AGRÒ, P GUERRIERI… - European Journal of …, 1977 - Wiley Online Library
… arcaine sulfate (a competitive enzyme inhibitor) to a final concentration of 10 mM, and then dialyzed against 0.01 M potassium phosphate pH 7 buffer containing 10 mM arcaine sulfate, …
Number of citations: 51 febs.onlinelibrary.wiley.com
G FerroLuzzi-Ames, BN Ames - Biochemical and Biophysical Research …, 1965 - Elsevier
… RCl, agmatinea2 RCl and arcaine sulfate were obtained from EoffmannLaRoche. Putrescine-C …
Number of citations: 52 www.sciencedirect.com
IJ Reynolds - Journal of Pharmacology and Experimental …, 1992 - Citeseer
… Pentamidine isethionate and arcaine sulfate were pur-chased from Sigma Chemical Co.(St Louis, MO). DEPC was obtained from Aldrich (Milwaukee, WI) and stored refrigerated under …
Number of citations: 18 citeseerx.ist.psu.edu
MC Kuo, HC Dringenberg - European Journal of Neuroscience, 2008 - Wiley Online Library
… However, arcaine sulfate salt (10 mg/kg, ip), a blocker of the polyamine binding site of the N‐methyl‐d‐aspartate (NMDA) receptor, completely antagonized the LTP amplification …
Number of citations: 35 onlinelibrary.wiley.com
MC Kuo - 2006 - library-archives.canada.ca
… Administration of arcaine sulfate salt (10 mg/kg, ip), a blocker of the polyamine binding site of the NMDA receptor, antagonized the enhanced LTP induced by histamine. These results …
Number of citations: 0 library-archives.canada.ca
H Yanagisawa - Phytochemistry, 2001 - Elsevier
… Agmatine sulfate and arcaine sulfate were purchased from Sigma Chemicals. All other chemicals were of analytical reagent grade. Agmatine-epoxy-Sepharose 6B was prepared by …
Number of citations: 16 www.sciencedirect.com
Y Sakakibara, H Yanagisawa - Protein expression and purification, 2003 - Elsevier
… Agmatine sulfate and arcaine sulfate were obtained from Sigma Chemicals. Ultrafree-15 (10k NMWL… Control (closed circles), in the presence of 50 μM arcaine sulfate (open circles). One …
Number of citations: 27 www.sciencedirect.com
TV Dyukova, EP Lukashev - Thin Solid Films, 1996 - Elsevier
… b Chemical additives: arcaine sulfate, N,N,N',N'-tetramethylethylenediamine and 1,2-diaminopropane were used to increase :he lifetime of the M state. c The third, slowest kinetic …
Number of citations: 24 www.sciencedirect.com
DA Gibson, BR Harris, DT Rogers, JM Littleton - Brain research, 2002 - Elsevier
Ifenprodil, arcaine and agmatine have all been reported to inhibit the NMDA receptor by actions at polyamine-sites, however the specific sites with which these compounds interact is …
Number of citations: 59 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.